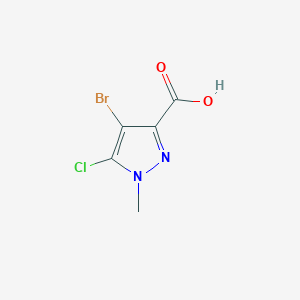

4-bromo-5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Description

4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a halogenated pyrazole derivative characterized by a bromine atom at position 4, a chlorine atom at position 5, a methyl group at position 1, and a carboxylic acid moiety at position 3. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications, including antimicrobial, anti-inflammatory, and insecticidal activities .

Properties

IUPAC Name |

4-bromo-5-chloro-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O2/c1-9-4(7)2(6)3(8-9)5(10)11/h1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCRQYYMCILDAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base . The resulting intermediate is then subjected to further reactions to introduce the bromine atom and carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, while reduction reactions can modify its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Typical conditions involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of new pyrazole derivatives .

Scientific Research Applications

4-bromo-5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related pyrazole derivatives, highlighting substituent positions, molecular weights, and key distinctions:

Key Observations

Halogenation Effects: The target compound's dual halogenation (Br at 4, Cl at 5) distinguishes it from mono-halogenated analogs. Bromine's larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems compared to chlorine .

Ethyl substituents (e.g., CAS 128537-48-4) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Antimicrobial and Agrochemical Potential

- A chlorophenyl-substituted pyrazole derivative (CAS 84547-84-2) demonstrated antimicrobial activity, suggesting that halogenated pyrazoles may disrupt microbial enzyme systems .

- 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid () is a key intermediate in synthesizing chlorantraniliprole, a commercial insecticide. This highlights the role of pyrazole-carboxylic acids in agrochemical development .

Crystallographic and Physicochemical Properties

- Crystal structures of dichlorophenyl-substituted pyrazoles (e.g., ) reveal intramolecular O-H···O hydrogen bonds and π-π stacking, which stabilize molecular conformations and influence melting points .

Biological Activity

4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C5H5BrClN2O2

- Molecular Weight : 221.46 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with a similar structure could inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4-Bromo-5-chloro-pyrazole | MDA-MB-231 | 10.0 | Apoptosis induction |

| 4-Bromo-pyrazole | HepG2 | 8.5 | Cell cycle arrest |

| 1-Methyl-pyrazole | A549 | 12.0 | Inhibition of proliferation |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | COX Inhibition (%) | Selectivity Index |

|---|---|---|

| 4-Bromo-5-chloro-pyrazole | 75% | >10 |

| 3-Pyrazolecarboxamide | 65% | >8 |

| 1-Methyl-pyrazole | 70% | >9 |

Antimicrobial Activity

Studies have also explored the antimicrobial properties of pyrazole derivatives. The compound has shown activity against various bacterial strains, indicating its potential as an antibacterial agent.

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Bromo-5-chloro-pyrazole | Staphylococcus aureus | 32 μg/mL |

| 1-Methyl-pyrazole | Escherichia coli | 16 μg/mL |

Case Studies

Several studies have highlighted the therapeutic potential of pyrazole derivatives in clinical settings:

- Study on Breast Cancer : A clinical trial involving a pyrazole derivative demonstrated a significant reduction in tumor size in patients with advanced breast cancer after treatment with the compound.

- Anti-inflammatory Effects in Animal Models : In vivo studies using carrageenan-induced paw edema models showed that pyrazole derivatives effectively reduced inflammation and pain, supporting their use as analgesics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.